molecular formula C9H12N2O2 B1401120 4-Amino-3-ethoxybenzamide CAS No. 917909-47-8

4-Amino-3-ethoxybenzamide

Cat. No.: B1401120
CAS No.: 917909-47-8
M. Wt: 180.2 g/mol
InChI Key: ITNGANDYYCLWII-UHFFFAOYSA-N
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Description

4-Amino-3-ethoxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and an ethoxy group at the third position on the benzene ring

Scientific Research Applications

4-Amino-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for benzamide, a compound similar to 4-Amino-3-ethoxybenzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to ensure adequate ventilation and to wear personal protective equipment/face protection .

Biochemical Analysis

Biochemical Properties

4-Amino-3-ethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 4-hydroxybenzoate 3-hydroxylase, which is involved in the hydroxylation of aromatic compounds . This interaction is crucial for the metabolic conversion of this compound into other biologically active compounds. Additionally, this compound has been shown to exhibit antioxidant and antibacterial activities, which further highlights its biochemical significance .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, it has been observed to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, it can activate transcription factors that regulate the expression of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . Its stability and degradation rate can vary depending on factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aromatic compound metabolism. It interacts with enzymes such as 4-hydroxybenzoate 3-hydroxylase, which catalyzes the hydroxylation of aromatic compounds . This interaction is crucial for the conversion of this compound into other biologically active metabolites. Additionally, the compound can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . This transport and distribution are essential for the compound’s localization and accumulation in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress pathways . This subcellular localization is essential for the compound’s role in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 3-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: Finally, the amino group is converted to the amide by reacting with an appropriate amide-forming reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Amino-3-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.

    4-Amino-3-nitrobenzamide: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness

4-Amino-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNGANDYYCLWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734567
Record name 4-Amino-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-47-8
Record name 4-Amino-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-ethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium on carbon (5%, 0.510 g) was added into a solution of 3-ethoxy-4-nitro-benzamide (1.694 g, 8.06 mmol) and ammonium formate (2.17 g, 34.4 mmol) in MeOH (25 mL) at ambient temperature. The solution was stirred for 1 hour, filtered through Celite and washed with MeOH. The filtrate was concentrated in vacuo and triturated from diethyl ether to yield white solid (1.45 g, 100%).
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1.694 g
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reactant
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2.17 g
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0.51 g
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Quantity
25 mL
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solvent
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Yield
100%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.